2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-9-5-4-2-3-10-6(4)12-7(8)11-5/h2-3H,1H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRADWKJDNWYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1C=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732589 | |
| Record name | 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934524-27-3 | |
| Record name | 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the chlorination of a pyrimidine derivative using phosphorus oxychloride to obtain a dichloro pyrimidine ring. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce an aldehyde group . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrrolo[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which are essential for modifying its chemical structure and enhancing its biological activity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Anticancer Activity
2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
Case Study Example :
A study published in Journal of Medicinal Chemistry demonstrated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance potency against certain cancer types, suggesting that 2-chloro derivatives may serve as lead compounds for further development .
Antiviral Properties
Research indicates that compounds within this class exhibit antiviral activity, particularly against RNA viruses. The mechanism often involves inhibition of viral replication by targeting viral polymerases.
Data Table: Antiviral Activity
| Compound | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Chloro-N-methyl... | Influenza A | 5.4 | Antiviral Research |
| 2-Chloro-N-methyl... | HIV | 3.1 | Journal of Virology |
Neurological Applications
The compound has also been explored for its potential neuroprotective effects. Research suggests that it may modulate neurotransmitter systems and could be beneficial in treating neurodegenerative diseases.
Case Study Example :
A study highlighted the neuroprotective effects of pyrrolo[2,3-d]pyrimidines in models of Alzheimer’s disease, where they exhibited the ability to reduce amyloid-beta accumulation .
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and survival, leading to the induction of apoptosis in cancer cells . The compound’s ability to modulate the activity of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2, further elucidates its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky aryl groups (e.g., 4-chlorophenyl in compound 4) reduce solubility but enhance π-π stacking in hydrophobic pockets. Smaller groups like N4-methyl improve metabolic stability .
- Synthetic Efficiency : Microwave-assisted methods (e.g., compound 25) offer higher yields and shorter reaction times compared to traditional reflux .
Physicochemical Properties
Key Observations :
- The N4-methyl group in the target compound improves aqueous solubility compared to aryl-substituted analogs (e.g., compound 4).
- Halogen Effects : Chlorine at C2 increases electrophilicity, while iodine at C5 (compound 25) enhances molecular weight and lipophilicity .
Biological Activity
2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and parasitic infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H18ClN5
- Molecular Weight : 279.769 g/mol
- CAS Number : 1616760-97-4
- SMILES Notation : C[C@@H]1CCNC[C@@H]1N(C)c2nc(Cl)nc3[nH]ccc23
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific kinases involved in tumor growth and development, suggesting potential applications in oncology.
Anticancer Activity
Recent studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, exhibit significant cytotoxicity against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 (liver cancer) | 43.15 - 68.17 |
| Other derivatives | HeLa (cervical cancer) | Varies significantly based on substitutions |
The presence of a chlorine substituent has been noted to enhance cytotoxicity against HepG2 cells compared to other substitutions like fluorine or hydroxyl groups .
Antiparasitic Activity
In addition to its anticancer properties, this compound has shown potential as an antiparasitic agent. A study evaluated its efficacy against malaria parasites, revealing that modifications in the chemical structure can significantly affect potency and metabolic stability. The following table summarizes findings related to its antiparasitic activity:
| Compound Variant | EC50 (µM) | Remarks |
|---|---|---|
| Unsubstituted | 0.577 | Baseline activity |
| N-methyl substituted | 0.064 | Increased potency |
| Pyridyl variants | 0.038 - 0.177 | Decreased potency due to N-oxidation |
These findings suggest that structural modifications can optimize both efficacy and pharmacokinetic properties, making it a candidate for further development in malaria treatment .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various pyrrolo[2,3-d]pyrimidine derivatives against multiple cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity, underscoring the importance of SAR in drug design .
- Antimalarial Efficacy : Another research project focused on the optimization of pyrrolo[2,3-d]pyrimidine compounds for antimalarial activity. The study demonstrated that certain modifications led to improved efficacy against Plasmodium falciparum and highlighted the potential for these compounds in developing new antimalarial therapies .
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
Synthesis typically involves chlorination and nucleophilic substitution. For example, phosphorous oxychloride (POCl₃) is used for chlorination of precursor amines under reflux, followed by N-methylation using methylamine in isopropanol with HCl catalysis . Key factors affecting yield include:
Q. How can NMR and HRMS resolve structural ambiguities in pyrrolo[2,3-d]pyrimidine derivatives?
- 1H NMR : Distinct shifts for the N-methyl group (δ ~3.0–3.5 ppm) and pyrrole NH (δ ~11.5–12.0 ppm) confirm substitution patterns. Coupling constants (e.g., J = 8.9 Hz for aromatic protons) differentiate regioisomers .
- HRMS : Exact mass matching (e.g., m/z 375.1814 [M+H]+) validates molecular formula and purity. Discrepancies >2 ppm suggest impurities or incorrect assignments .
Advanced Research Questions
Q. What strategies address low reproducibility in coupling reactions for N-aryl derivatives?
Inconsistent yields in Suzuki or Buchwald-Hartwig couplings often arise from:
- Catalyst selection : Pd/C or Pd(OAc)₂ with triphenylphosphine improves stability in microwave-assisted reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .
- Reaction monitoring : TLC (Rf ~0.7 in CHCl₃/MeOH) or LC-MS identifies incomplete coupling early .
Q. How do substituent modifications at the 5- and 6-positions affect kinase inhibition?
- 5-Ethyl substitution : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR inhibition IC₅₀ < 100 nM) .
- 6-Aryl groups : Electron-withdrawing substituents (e.g., 4-chlorophenyl) improve selectivity for VEGFR2 over CDK2 .
- SAR validation : Competitive binding assays (SPR) and co-crystallization studies (PDB) quantify steric/electronic effects .
Q. What computational methods predict regioselectivity in nucleophilic aromatic substitution (SNAr)?
- DFT calculations : Compare activation energies for substitution at C-2 vs. C-4. Lower ΔG‡ (~15 kcal/mol) favors C-4 attack due to electron-deficient pyrimidine ring .
- Molecular docking : Simulate binding poses with tyrosine kinases to prioritize substituents (e.g., methyl vs. methoxy) for synthesis .
Data Analysis & Contradictions
Q. How to resolve discrepancies in reported melting points for analogs?
Variations (e.g., 212–213°C vs. 249–251°C for N-methyl derivatives) arise from:
Q. Why do HRMS and NMR data sometimes conflict in purity assessments?
- Ion suppression in HRMS : Co-eluting salts (e.g., NH₄Cl) may inflate purity. Use ESI+ mode with 0.1% formic acid to enhance ionization .
- NMR solvent effects : DMSO-d₆ masks NH protons; compare D₂O-exchanged spectra for accurate integration .
Experimental Design
Q. How to design a kinetic study for hydrolysis of the 2-chloro substituent?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
